molecular formula C22H30N6O B11335645 N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B11335645
M. Wt: 394.5 g/mol
InChI Key: XHXUTUAETVWETN-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

  • Pyrimidine derivatives
  • Piperazine derivatives
  • Catalysts such as palladium or copper
  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influencing cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
  • N-(4-Propylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Uniqueness

N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is unique due to its specific structural features, such as the ethyl group on the phenyl ring and the pyrrolidine moiety on the pyrimidine ring. These structural elements may contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C22H30N6O/c1-3-18-6-8-19(9-7-18)25-22(29)28-14-12-27(13-15-28)21-16-20(23-17(2)24-21)26-10-4-5-11-26/h6-9,16H,3-5,10-15H2,1-2H3,(H,25,29)

InChI Key

XHXUTUAETVWETN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C

Origin of Product

United States

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